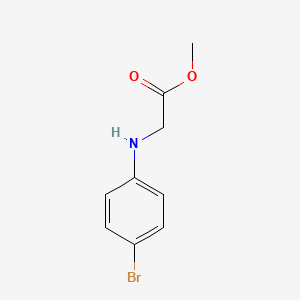

methyl N-(4-bromophenyl)glycinate

Description

Significance of Substituted Glycinate (B8599266) Derivatives as Versatile Synthetic Intermediates

Substituted glycinate derivatives, including N-aryl glycinates, are highly versatile intermediates in organic synthesis. nih.gov They serve as precursors for a wide range of valuable organic molecules, particularly non-proteinogenic α-amino acids (NPAAs). nih.govacs.org The direct modification of the α-position of glycine (B1666218) derivatives through C-H activation is a preferred synthetic strategy as it avoids the formation of byproducts and reduces the number of synthetic steps. nih.gov

One of the key transformations involving N-aryl glycinates is their oxidation to form electrophilic imine intermediates. nih.govacs.orgnih.gov These imines can then react with various nucleophiles in reactions like Friedel-Crafts alkylations, leading to the synthesis of more complex amino acid derivatives. researchgate.netnih.govacs.org For instance, indole-decorated glycine derivatives have been synthesized through an environmentally friendly cross-dehydrogenative coupling between N-aryl glycine analogues and indoles. nih.govacs.org This approach highlights the utility of glycinate derivatives in creating molecules with potential biological activity, as the indole (B1671886) scaffold is present in many natural products and pharmaceuticals. nih.gov

The versatility of these intermediates is further demonstrated by their use in multicomponent reactions. For example, a three-component radical addition cascade involving a glycinate, a protected enol, and a trifluoromethylating reagent has been developed to synthesize CF3-containing threonine analogues. acs.org Such methods provide access to novel amino acid structures that are of interest in drug discovery and development. nih.govacs.org

Role of Halogenated Aromatic Moieties in Functional Organic Chemistry

The introduction of halogen atoms into organic compounds, a process known as halogenation, is a fundamental transformation in organic chemistry. numberanalytics.comwikipedia.org Halogenated compounds often exhibit unique physical, chemical, and biological properties compared to their non-halogenated counterparts. numberanalytics.com The presence of a halogen on an aromatic ring, creating a halogenated aromatic moiety, can significantly influence a molecule's reactivity, stability, and bioactivity. numberanalytics.comnumberanalytics.com

Halogenated aromatic compounds are crucial building blocks in the synthesis of a wide array of functional materials and biologically active molecules. numberanalytics.comnih.gov They are widely used as intermediates in the pharmaceutical industry for the synthesis of drugs such as antidepressants and antihistamines. numberanalytics.com In fact, approximately 20% of active pharmaceutical ingredients (APIs) and 30% of agrochemicals are halogenated compounds. rsc.org The inclusion of a halogen atom can enhance properties like lipophilicity and metabolic stability, which are important for drug efficacy. numberanalytics.comrsc.org

In addition to pharmaceuticals, halogenated aromatics are used in the synthesis of advanced materials like high-performance polymers and dyes. numberanalytics.com The carbon-halogen bond also serves as a reactive handle for further chemical modifications, most notably in cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The specific halogen—fluorine, chlorine, bromine, or iodine—imparts different levels of reactivity, with the C-Br bond in compounds like methyl N-(4-bromophenyl)glycinate offering a balance of stability and reactivity for synthetic transformations. wikipedia.org

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

This table presents known identifiers and properties for this compound and its isomers or closely related derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |

| methyl N-[(4-bromophenyl)acetyl]glycinate | C11H12BrNO3 | 286.12 | C1=CC(=CC=C1C(=O)NCC(=O)OC)Br | |

| methyl N-(4-bromobenzoyl)glycinate | 138119-50-3 | C10H10BrNO3 | 272.09 | COC(=O)CNC(=O)C1=CC=C(C=C1)Br guidechem.com |

| Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate | 425626-54-6 | C10H12BrNO4S | 322.17 | COC(=O)CN(S(C)(=O)=O)C1=CC=C(C=C1)Br) bldpharm.com |

| (4-bromophenyl)methyl 2-(furan-2-carbonylamino)acetate | 516466-58-3 | C14H12BrNO4 | 354.15 | C1=CC(=CC=C1COC(=O)CNC(=O)C2=CC=CO2)Br ontosight.ai |

Table 2: Research Findings on the Reactivity of N-Aryl Glycinates

This table summarizes key research findings regarding the synthetic transformations of N-aryl glycinates, which are applicable to understanding the potential reactivity of this compound.

| Reaction Type | Catalyst/Conditions | Key Intermediate | Product Type | Reference |

| Cross-Dehydrogenative Coupling | Mesoporous graphitic carbon nitride / Blue LED light | Electrophilic imine | Indole-decorated glycine derivatives | nih.gov, acs.org |

| Visible-Light Photoredox Catalysis | Organic dyes or metal catalysts / Visible light | α-aminoalkyl radical or iminium ion | Aminomethylated compounds, N-heterocycles | researchgate.net |

| Cobalt-Catalyzed Cross-Dehydrogenative Coupling | Cobalt catalyst | Imine-type intermediate | α-substituted amines | scispace.com, nih.gov |

| Decarboxylative Phosphorylation | Visible light photoredox catalysis | α-amino phosphine (B1218219) oxides | rsc.org | |

| Three-Component Oxyalkylation | Cobalt(II) catalyst | Imine intermediate | γ-trifluoromethylated threonine derivatives | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-bromoanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTJLLJXWHBYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Organic Transformations of Methyl N 4 Bromophenyl Glycinate

Reactions Involving the Bromine Substituent

The bromine atom on the phenyl ring is a key functional group that primarily engages in reactions typical of aryl halides, most notably metal-catalyzed cross-coupling reactions and halogen exchange.

Carbon-Carbon and Carbon-Heteroatom Bond Formations

The aryl bromide moiety of methyl N-(4-bromophenyl)glycinate is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. acs.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as an arylboronic acid, to form a biaryl linkage. While specific examples with this compound are not extensively documented, the reaction is widely applicable to aryl bromides. beilstein-journals.orgnih.gov Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system like toluene (B28343) or DMF. beilstein-journals.orgnih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.org This is a powerful method for synthesizing arylalkynes. The reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine (B128534) (Et₃N). beilstein-journals.orgorganic-chemistry.org The versatility of this reaction has been demonstrated on a wide range of aryl halides, including those on complex heterocyclic systems. beilstein-journals.orgnih.govmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. snnu.edu.cnnih.gov This is one of the most powerful methods for the synthesis of arylamines. acs.org The choice of phosphine (B1218219) ligand is crucial for reaction efficiency and has evolved significantly to allow for a broad substrate scope under mild conditions. snnu.edu.cn

A summary of typical conditions for these cross-coupling reactions is presented below.

Table 1: Typical Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | Toluene, DMF | 70-95 beilstein-journals.orgnih.gov |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N or DIPA | Toluene, DMF | 75-90 beilstein-journals.orgrsc.org |

Halogen Exchange Reactions

The bromine substituent can be exchanged for another halogen, most commonly iodine, through a halogen exchange reaction. The Finkelstein reaction, while classically associated with alkyl halides, can be adapted for aryl halides under certain conditions, often involving a copper catalyst. More commonly, aryl iodides are prepared from aryl bromides via an iodine-bromine exchange reaction using reagents like isopropylmagnesium chloride followed by the addition of iodine. harvard.edu This transformation is valuable as aryl iodides are often more reactive than the corresponding bromides in subsequent cross-coupling reactions.

Transformations at the Glycinate (B8599266) Moiety

The glycinate portion of the molecule contains two reactive sites: the methyl ester and the secondary amine (N-H). These sites allow for a variety of functional group interconversions and derivatizations.

Reactivity of the Ester Functionality

The methyl ester of this compound can undergo several classical ester transformations:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, N-(4-bromophenyl)glycine, under either acidic or basic conditions. This is a common transformation, for example, using lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.

Transesterification: The methyl group can be exchanged for other alkyl or aryl groups by heating in the presence of an alcohol and an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding amino alcohol, 2-((4-bromophenyl)amino)ethan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amidation: The ester can be converted to an amide by reacting with an amine, often at elevated temperatures.

Reactions at the N-H Site

The secondary amine is nucleophilic and can participate in a variety of bond-forming reactions.

N-Alkylation and N-Arylation: The N-H bond can be alkylated using alkyl halides or via reductive amination. monash.edursc.org N-methylation, in particular, is a common modification in medicinal chemistry to enhance properties like bioavailability. monash.edu

N-Acylation and N-Sulfonylation: The nitrogen can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, typically in the presence of a base like pyridine (B92270) or triethylamine. The synthesis of derivatives like methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate and N-(4-bromophenyl)-N-tosylglycine are examples of this reactivity. nih.govnih.gov This sulfonamide protection strategy is often used to increase the acidity of the N-H proton, facilitating subsequent reactions. monash.edu

Michael Addition: As a nucleophile, the glycinate can participate in Michael additions. For instance, chiral nickel(II) complexes of glycinates can add to Michael acceptors, a key step in the diastereoselective synthesis of complex amino acids. mdpi.com

Formation of Azomethine Ylides: In the presence of an aldehyde or ketone, the N-aryl glycinate can condense to form an iminium intermediate, which upon deprotonation generates an azomethine ylide. This reactive 1,3-dipole is a powerful tool for constructing five-membered nitrogen heterocycles. ua.esnih.gov

Cyclization and Heterocycle Formation Utilizing N-Aryl Glycinate Scaffolds

The N-aryl glycinate framework is a powerful precursor for the synthesis of various heterocyclic systems, particularly through intramolecular reactions or intermolecular cycloadditions where both the amine and the aryl ring, or the entire glycinate unit, are incorporated into the new ring system.

Povarov Reaction for Quinolines: The N-aryl glycinate scaffold is an ideal substrate for the intramolecular Povarov reaction, a type of imino Diels-Alder reaction, to construct quinoline-fused lactones. rsc.orgnih.gov In this process, an alkyne-tethered N-aryl glycine (B1666218) derivative undergoes an in-situ oxidation to form a reactive imine intermediate. This is followed by an intramolecular [4+2] cycloaddition and subsequent aromatization to yield the quinoline (B57606) system. rsc.orgnih.govnih.gov This method provides an efficient route to biologically significant molecules. nih.gov

Table 2: Oxone-Promoted Intramolecular Povarov Cyclization

| Substrate | Oxidant | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Alkyne-tethered N-aryl glycinate ester | Oxone | Cu(OTf)₂ (5 mol%) | CH₃CN | 60 | up to 88 | rsc.org |

[3+2] Cycloaddition for Pyrrolidines: this compound can serve as a precursor to azomethine ylides for use in 1,3-dipolar cycloaddition reactions. The glycinate is condensed with an aldehyde (e.g., paraformaldehyde) to form an intermediate that, upon heating or in the presence of a Lewis acid and a base, generates the ylide. This ylide can then react with various dipolarophiles, such as activated alkenes, to produce highly substituted pyrrolidine (B122466) rings. nih.govrsc.org Silver-catalyzed asymmetric versions of this reaction have been developed to yield enantiomerically enriched pyrrolidines. rsc.org For example, the reaction of an azomethine ylide derived from methyl N-[(4-bromophenyl)methylene]glycinate with an oxazolone (B7731731) dipolarophile in the presence of a chiral silver catalyst afforded the corresponding spiro-pyrrolidine cycloadduct in good yield and high enantioselectivity. rsc.org

These diverse reaction pathways highlight the utility of this compound as a versatile starting material for accessing a wide range of complex organic molecules and heterocyclic frameworks.

Synthesis of Pyrrole (B145914) Derivatives

The construction of the pyrrole ring from this compound can be achieved through modern photocatalytic methods that leverage the reactivity of N-aryl glycine derivatives.

One notable strategy is a photocatalytic [3+2] annulation reaction. rsc.org In this approach, N-aryl glycinates react with 2-benzylidenemalononitrile partners under mild, redox-neutral conditions. rsc.org The reaction is initiated by the photocatalyst, which facilitates the formation of a radical species from the N-aryl glycinate. This radical then engages in a cycloaddition with the alkene partner, leading to the formation of the polysubstituted pyrrole ring. A key advantage of this method is its use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a green oxidant, contributing to the sustainability of the process. rsc.org The broad substrate scope and high functional group tolerance make this a valuable method for accessing complex pyrrole structures. rsc.org

A similar photocatalytic cascade reaction has been developed for the synthesis of pyrrole derivatives from N-arylglycines and Morita–Baylis–Hillman (MBH) acetates. acs.org This method involves a sequence of a photoredox-catalyzed radical SN2'-type reaction, radical addition, and annulation, ultimately forming new C-C, C-N, and C=C bonds in a single operation. acs.org The process begins with the generation of an α-arylaminoalkyl radical from the N-arylglycine, which then participates in a double insertion into the MBH acetate. A subsequent Paal-Knorr-type cyclization and air-mediated oxidative aromatization yield the final pyrrole product. acs.org

While the classical Paal-Knorr synthesis traditionally involves the condensation of a 1,4-dicarbonyl compound with a primary amine, derivatives of this compound can be envisioned as the amine component. wikipedia.orgorganic-chemistry.org This reaction is typically conducted under neutral or weakly acidic conditions to favor pyrrole formation over the competing furan (B31954) synthesis. organic-chemistry.org

Table 1: Synthesis of Pyrrole Derivatives from N-Aryl Glycine Analogs

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Photocatalytic [3+2] Annulation | N-Aryl Glycinate, 2-Benzylidenemalononitrile | Photocatalyst, Visible Light, DMSO | Polysubstituted Pyrrole | rsc.org |

| Photocascade Catalysis | N-Arylglycine, Morita–Baylis–Hillman Acetate | Photocatalyst, Visible Light, Air | Polysubstituted Pyrrole | acs.org |

Formation of Quinoline-Based Structures

The quinoline scaffold can be synthesized from this compound through reactions that capitalize on its aniline-like reactivity. The Doebner-von Miller reaction and its variations are prominent examples. This reaction traditionally involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgchemeurope.com In this context, the N-(4-bromophenyl) moiety of the glycinate acts as the aniline component. The reaction proceeds through a conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation to form the quinoline ring. wikipedia.org

Modern advancements have led to the development of related synthetic routes. For instance, quinoline derivatives can be synthesized from N-arylglycine derivatives and alkenes under induced catalytic conditions. google.com Furthermore, an intramolecular Povarov reaction of alkyne-tethered N-aryl glycine esters has been shown to produce quinoline-fused lactones, highlighting the versatility of this precursor in constructing complex fused-ring systems. dntb.gov.uaresearchgate.net

Another relevant approach is the Pfitzinger reaction, which involves the reaction of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids. nih.gov While not a direct transformation of this compound, the resulting 2-(4-bromophenyl)quinoline-4-carboxylic acid can be esterified and further derivatized, demonstrating a pathway to quinolines bearing the key structural motif. nih.govresearchgate.netnih.gov

Table 2: Key Reactions for Quinoline Synthesis from Anilines and Derivatives

| Reaction Name | Reactants | Key Features | Product Type | Ref. |

|---|---|---|---|---|

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid-catalyzed condensation and cyclization | Substituted Quinoline | wikipedia.orgchemeurope.com |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Forms quinoline-4-carboxylic acids | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | nih.gov |

Derivatization to Thiazolidine (B150603) Systems

The synthesis of thiazolidine derivatives from this compound typically involves a multicomponent reaction that forms the five-membered sulfur- and nitrogen-containing ring. A common and efficient method is a one-pot, three-component condensation of an aniline, an aldehyde, and a thiol-containing compound, such as thioglycolic acid, to produce thiazolidin-4-ones. nih.govekb.eg

In this reaction, the N-(4-bromophenyl) portion of the glycinate serves as the aniline component. The reaction likely proceeds through the initial formation of a Schiff base between the aniline and the aldehyde. Subsequent cyclization with the thiol compound, which attacks the imine carbon and is followed by an intramolecular attack of the nitrogen on the carbonyl of the thiol-containing reactant, yields the thiazolidinone ring. The ester group of the original glycinate may be hydrolyzed or remain, depending on the reaction conditions.

The versatility of this approach allows for the synthesis of a wide array of thiazolidinone derivatives with diverse substitutions by varying the aldehyde and aniline components. researchgate.net The use of ionic liquids as catalysts has been shown to provide high yields in an environmentally friendly manner. nih.gov

Table 3: Synthesis of 4-Thiazolidinone Derivatives

| Synthesis Method | Reactants | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Three-Component Condensation | Aniline, Aldehyde, Thioglycolic Acid | [Et3NH][HSO4] or other catalysts | 1,3-Thiazolidin-4-one | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.